molecular formula C9H12O3 B2984148 3-(2-Hydroxyethyl)-5-methoxyphenol CAS No. 1865259-38-6

3-(2-Hydroxyethyl)-5-methoxyphenol

Cat. No. B2984148
CAS RN: 1865259-38-6
M. Wt: 168.192
InChI Key: WBEDKSCCHUELHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Hydroxyethyl)-5-methoxyphenol” is a phenolic compound, which means it contains a phenol group (a benzene ring with a hydroxyl group). The “3-(2-Hydroxyethyl)” part suggests that there is a -CH2-CH2-OH group on the 3rd carbon of the benzene ring. The “5-methoxy” part indicates a -O-CH3 group on the 5th carbon .


Synthesis Analysis

While specific synthesis methods for “3-(2-Hydroxyethyl)-5-methoxyphenol” are not available, similar compounds are often synthesized through reactions involving ethylene oxide and carbon dioxide .


Molecular Structure Analysis

The molecular structure of “3-(2-Hydroxyethyl)-5-methoxyphenol” would likely involve a benzene ring (due to the phenol group) with a -CH2-CH2-OH group on the 3rd carbon and a -O-CH3 group on the 5th carbon .

Scientific Research Applications

Surface Coating Applications

3-(2-Hydroxyethyl)-5-methoxyphenol: can be utilized in the synthesis of high-performance modified alkyd resins. These resins exhibit improved physicochemical and anti-corrosive properties, making them suitable for surface coating applications. They provide strong adherence to surfaces like steel, enhancing corrosion resistance .

Antimicrobial Hydrogels

This compound is a potential candidate for the development of antimicrobial hydrogels . When incorporated into hydrogels, it could help in the slow release of antimicrobial agents, providing a sustained defense against bacterial growth. This application is particularly relevant in medical devices and wound dressings .

Pharmaceutical Applications

In the pharmaceutical industry, 3-(2-Hydroxyethyl)-5-methoxyphenol may serve as a precursor or an intermediate in the synthesis of various drugs. Its structure could be beneficial in creating compounds with potential anticancer, antiviral, and anti-proliferative effects.

Drug Delivery Systems

The compound’s properties make it suitable for inclusion in drug delivery systems , particularly in hydrogel formulations. These systems can be designed for targeted drug delivery, controlled release, and improved stability of therapeutic agents .

Tissue Engineering

3-(2-Hydroxyethyl)-5-methoxyphenol: can be used in tissue engineering applications. Its incorporation into scaffolds can enhance cell adhesion and proliferation, aiding in the development of tissue constructs that mimic the natural extracellular matrix .

Biomedical Hydrogels

The compound’s ability to form hydrophilic networks makes it a valuable component in the creation of biomedical hydrogels . These hydrogels can be used for a variety of applications, including tissue culture, implantation, and as matrices for cell delivery in regenerative medicine .

properties

IUPAC Name

3-(2-hydroxyethyl)-5-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-9-5-7(2-3-10)4-8(11)6-9/h4-6,10-11H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEDKSCCHUELHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.